molecular formula C27H32N6O4S B12765813 1-(2,4-Bis-allylaminopyrimidin-6-yl)-4-(benzothien-5-ylmethyl)piperazine fumarate CAS No. 87813-85-2

1-(2,4-Bis-allylaminopyrimidin-6-yl)-4-(benzothien-5-ylmethyl)piperazine fumarate

Cat. No.: B12765813
CAS No.: 87813-85-2
M. Wt: 536.6 g/mol
InChI Key: VABFVTMSBMQUBI-WLHGVMLRSA-N
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Description

1-(2,4-Bis-allylaminopyrimidin-6-yl)-4-(benzothien-5-ylmethyl)piperazine fumarate is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Bis-allylaminopyrimidin-6-yl)-4-(benzothien-5-ylmethyl)piperazine fumarate typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine and benzothiophene intermediates, followed by their coupling with piperazine under specific conditions. Common reagents used in these reactions include allylamine, pyrimidine derivatives, and benzothiophene derivatives. The final step often involves the formation of the fumarate salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Bis-allylaminopyrimidin-6-yl)-4-(benzothien-5-ylmethyl)piperazine fumarate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2,4-Bis-allylaminopyrimidin-6-yl)-4-(benzothien-5-ylmethyl)piperazine fumarate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-Diaminopyrimidin-6-yl)-4-(benzothien-5-ylmethyl)piperazine
  • 1-(2,4-Bis-aminopyrimidin-6-yl)-4-(benzothien-5-ylmethyl)piperazine

Uniqueness

1-(2,4-Bis-allylaminopyrimidin-6-yl)-4-(benzothien-5-ylmethyl)piperazine fumarate stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties. Its allylamine groups, for example, may enhance its reactivity and potential interactions with biological targets compared to similar compounds.

Properties

CAS No.

87813-85-2

Molecular Formula

C27H32N6O4S

Molecular Weight

536.6 g/mol

IUPAC Name

6-[4-(1-benzothiophen-5-ylmethyl)piperazin-1-yl]-2-N,4-N-bis(prop-2-enyl)pyrimidine-2,4-diamine;(E)-but-2-enedioic acid

InChI

InChI=1S/C23H28N6S.C4H4O4/c1-3-8-24-21-16-22(27-23(26-21)25-9-4-2)29-12-10-28(11-13-29)17-18-5-6-20-19(15-18)7-14-30-20;5-3(6)1-2-4(7)8/h3-7,14-16H,1-2,8-13,17H2,(H2,24,25,26,27);1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

VABFVTMSBMQUBI-WLHGVMLRSA-N

Isomeric SMILES

C=CCNC1=CC(=NC(=N1)NCC=C)N2CCN(CC2)CC3=CC4=C(C=C3)SC=C4.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

C=CCNC1=CC(=NC(=N1)NCC=C)N2CCN(CC2)CC3=CC4=C(C=C3)SC=C4.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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